molecular formula C5H5N3O B11794150 5H-Pyrrolo[2,1-c][1,2,4]triazol-7(6H)-one CAS No. 1707672-79-4

5H-Pyrrolo[2,1-c][1,2,4]triazol-7(6H)-one

Cat. No.: B11794150
CAS No.: 1707672-79-4
M. Wt: 123.11 g/mol
InChI Key: FYUVEPVDBKFMDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5H-Pyrrolo[2,1-c][1,2,4]triazol-7(6H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which combines a pyrrole ring with a triazole ring, resulting in a fused bicyclic system. The presence of nitrogen atoms within the rings contributes to its potential biological activity and makes it a valuable scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Pyrrolo[2,1-c][1,2,4]triazol-7(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrrole derivative with a triazole precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide or acetonitrile to facilitate the cyclization process .

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the compound can be synthesized on a larger scale using similar synthetic routes as those employed in laboratory settings. The scalability of the synthesis depends on optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

5H-Pyrrolo[2,1-c][1,2,4]triazol-7(6H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions often performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Various nucleophiles or electrophiles; reactions may require catalysts or specific solvents to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5H-Pyrrolo[2,1-c][1,2,4]triazol-7(6H)-one involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, certain derivatives have been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), a key player in necroptosis, a form of programmed cell death . This inhibition can mitigate necroptosis-related inflammatory diseases, neurodegenerative diseases, and cancers.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5H-Pyrrolo[2,1-c][1,2,4]triazol-7(6H)-one stands out due to its specific arrangement of nitrogen atoms within the fused ring system, which contributes to its unique reactivity and biological activity. Its ability to undergo a variety of chemical reactions and its potential therapeutic applications make it a compound of significant interest in both academic and industrial research.

Properties

CAS No.

1707672-79-4

Molecular Formula

C5H5N3O

Molecular Weight

123.11 g/mol

IUPAC Name

5,6-dihydropyrrolo[2,1-c][1,2,4]triazol-7-one

InChI

InChI=1S/C5H5N3O/c9-4-1-2-8-3-6-7-5(4)8/h3H,1-2H2

InChI Key

FYUVEPVDBKFMDB-UHFFFAOYSA-N

Canonical SMILES

C1CN2C=NN=C2C1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.